2-methylprop-1-enylbenzene;zirconium(4+)
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Overview
Description
2-methylprop-1-enylbenzene;zirconium(4+) is a compound that combines an organic molecule, 2-methylprop-1-enylbenzene, with a zirconium ion in a +4 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylprop-1-enylbenzene;zirconium(4+) typically involves the reaction of 2-methylprop-1-enylbenzene with a zirconium precursor. One common method is the use of zirconium tetrachloride (ZrCl4) as the zirconium source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-methylprop-1-enylbenzene;zirconium(4+) may involve large-scale reactors and more efficient purification techniques. The use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, advanced separation methods, such as chromatography or crystallization, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-methylprop-1-enylbenzene;zirconium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides or other zirconium-containing species.
Reduction: Reduction reactions can convert the zirconium ion to a lower oxidation state.
Substitution: The organic ligand can undergo substitution reactions, where other functional groups replace the 2-methylprop-1-enyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium dioxide (ZrO2), while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
2-methylprop-1-enylbenzene;zirconium(4+) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound’s potential as a bio-compatible material is being explored for medical applications, such as drug delivery systems.
Medicine: Research is ongoing to investigate its use in imaging and diagnostic tools.
Industry: It is utilized in the production of advanced materials, including metal-organic frameworks (MOFs) and other nanostructured materials.
Mechanism of Action
The mechanism by which 2-methylprop-1-enylbenzene;zirconium(4+) exerts its effects involves the interaction of the zirconium ion with various molecular targets. The zirconium ion can coordinate with different ligands, facilitating catalytic reactions. The organic ligand, 2-methylprop-1-enylbenzene, can also participate in chemical transformations, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2-methylprop-1-enylbenzene: This compound is similar but lacks the zirconium ion.
Zirconium tetrachloride (ZrCl4): A common zirconium precursor used in the synthesis of zirconium-containing compounds.
Zirconium dioxide (ZrO2): An oxidation product of zirconium compounds, widely used in ceramics and catalysis.
Uniqueness
2-methylprop-1-enylbenzene;zirconium(4+) is unique due to the combination of an organic ligand with a zirconium ion. This combination imparts distinct chemical properties, making it valuable for specific applications in catalysis and materials science.
Properties
CAS No. |
63422-30-0 |
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Molecular Formula |
C40H44Zr |
Molecular Weight |
616.0 g/mol |
IUPAC Name |
2-methylprop-1-enylbenzene;zirconium(4+) |
InChI |
InChI=1S/4C10H11.Zr/c4*1-9(2)8-10-6-4-3-5-7-10;/h4*3-7H,1-2H3;/q4*-1;+4 |
InChI Key |
VTHUTFIVNRSJMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=[C-]C1=CC=CC=C1)C.CC(=[C-]C1=CC=CC=C1)C.CC(=[C-]C1=CC=CC=C1)C.CC(=[C-]C1=CC=CC=C1)C.[Zr+4] |
Origin of Product |
United States |
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